Cas no 1127499-07-3 (4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one)

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a cyclopropylmethyl substituent at the nitrogen position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom at the 4-position enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The cyclopropylmethyl group contributes to steric and electronic modulation, potentially influencing biological activity. Its stable pyridinone core ensures compatibility with diverse reaction conditions. This compound is valuable for developing novel bioactive molecules, offering synthetic flexibility for structure-activity relationship studies. Suitable for controlled environments due to its defined reactivity profile.
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one structure
1127499-07-3 structure
Product name:4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
CAS No:1127499-07-3
MF:C9H10BrNO
MW:228.08580160141
MDL:MFCD18374852
CID:4783862

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
    • 4-bromo-1-(cyclopropylmethyl)pyridin-2-one
    • 4-Bromo-1-cyclopropylmethyl-1H-pyridin-2-one
    • MDL: MFCD18374852
    • Inchi: 1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2
    • InChI Key: VSECUINYDRVDMH-UHFFFAOYSA-N
    • SMILES: BrC1C=CN(C(C=1)=O)CC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 266
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.3

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
183128-5g
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one, 95%
1127499-07-3 95%
5g
$1486.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694948-1g
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1h)-one
1127499-07-3 98%
1g
¥9954.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694948-250mg
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1h)-one
1127499-07-3 98%
250mg
¥3714.00 2024-08-09

Additional information on 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

Comprehensive Overview of 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS No. 1127499-07-3)

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS No. 1127499-07-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated pyridinone derivative features a cyclopropylmethyl substituent, which enhances its reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for synthesizing novel heterocyclic compounds, a topic frequently searched in academic and industrial databases.

The compound's molecular formula, C9H10BrNO, and its distinct pyridin-2(1H)-one core make it a valuable intermediate in medicinal chemistry. Recent trends in AI-driven drug design and high-throughput screening have amplified the demand for such structurally diverse molecules. Users often search for "synthesis of brominated pyridinones" or "applications of cyclopropylmethyl derivatives," reflecting the growing interest in this niche.

From a synthetic perspective, 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is synthesized via nucleophilic substitution reactions, leveraging the reactivity of the bromine atom. Its cyclopropylmethyl group introduces steric and electronic effects that influence its binding affinity in biological systems—a hot topic in computational chemistry forums. SEO-optimized queries like "mechanism of pyridinone bromination" or "cyclopropylmethyl in drug design" align with current research trends.

In agrochemical applications, this compound's potential as a pesticide intermediate is under exploration, coinciding with the rise in searches for "eco-friendly crop protection chemicals." Its stability under physiological conditions also makes it a candidate for prodrug development, a frequently discussed subject in pharmacokinetics studies. The compound's logP value and hydrogen bonding capacity are often analyzed in QSAR modeling, another trending search term.

Safety and handling of CAS No. 1127499-07-3 adhere to standard laboratory protocols, with no significant hazards reported. Its compatibility with green chemistry principles (e.g., solvent-free reactions) is a recurring theme in sustainable chemistry discussions. Users actively seek "scalable synthesis of halogenated pyridinones" or "cyclopropylmethyl derivatives in catalysis," highlighting its multidisciplinary relevance.

In summary, 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one exemplifies the intersection of synthetic utility and theoretical intrigue. Its adaptability to structure-activity relationship (SAR) studies and alignment with fragment-based drug discovery methodologies ensure its prominence in contemporary research. As search analytics reveal, queries like "pyridinone analogs in oncology" or "cyclopropylmethyl moiety effects" underscore its enduring scientific appeal.

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